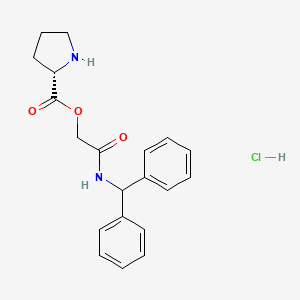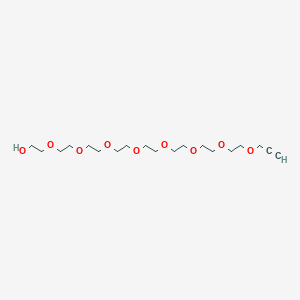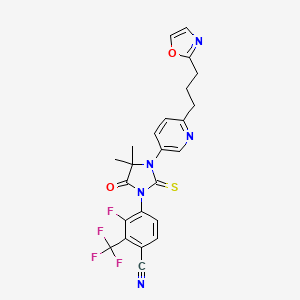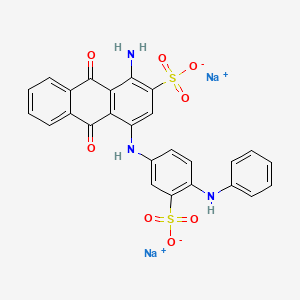
Pyroglutamylglutamine diketopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamylglutamine diketopiperazine is a bioactive chemical.
Applications De Recherche Scientifique
Peptide Synthesis and By-Product Formation : Mazurov et al. (2009) observed the formation of PGQD as a by-product during the condensation of pyroglutamic acid active ester with C-protected glutaminyl-proline derivatives. This highlights its relevance in the field of peptide synthesis (Mazurov et al., 2009).
Reactive Oxygen Species Generation : Zhong et al. (2015) explored the synthesis of new diketopiperazines, including those derived from L-pyroglutamic acid. These compounds showed promise in generating reactive oxygen species in HeLa cells, indicating potential biological activity (Zhong et al., 2015).
Ring-Opening Reactions : Parrish and Mathias (2002) described various ring-opening reactions of pyroglutamic diketopiperazine. They demonstrated that mild, basic conditions facilitate the formation of pyroglutamides, and acidic conditions yield bis-glutamate derivatives (Parrish & Mathias, 2002).
Pyrolysis Studies : Hendricker and Voorhees (1996) investigated the pyrolysis of glycyl dipeptides, including those involving PGQD. They found that the extent of diketopiperazines (DKPs) formation depends on the amino acid substituent, providing insights into thermal degradation processes (Hendricker & Voorhees, 1996).
Analytical Pyrolysis and Protein Degradation : Fabbri et al. (2012) explored the formation of cyclic dipeptides from dipeptides containing proline and amino acids with polar side chains. This study is significant for understanding the thermal degradation of proteinaceous materials (Fabbri et al., 2012).
Antimicrobial Activity : Fu et al. (2011) isolated new diketopiperazine derivatives, including those similar to PGQD, from the marine-derived actinomycete Nocardiopsis dassonvillei HR10-5. These compounds exhibited antimicrobial activity, suggesting potential pharmaceutical applications (Fu et al., 2011).
Synthetic Methods for Diketopiperazines : Rodionov et al. (2002) synthesized a range of bifunctional diketopiperazines, highlighting methods for creating these compounds, which could include PGQD (Rodionov et al., 2002).
Structural Analysis of Diketopiperazines : Day et al. (1985) determined the molecular structure of pyroergotamine, a compound related to diketopiperazines like PGQD. This research is crucial for understanding the structural aspects of these compounds (Day et al., 1985).
Propriétés
Numéro CAS |
151367-91-8 |
|---|---|
Nom du produit |
Pyroglutamylglutamine diketopiperazine |
Formule moléculaire |
C20H23ClN2O3 |
Poids moléculaire |
374.86 |
Nom IUPAC |
2-(benzhydrylamino)-2-oxoethyl L-prolinate hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-18(14-25-20(24)17-12-7-13-21-17)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-6,8-11,17,19,21H,7,12-14H2,(H,22,23);1H/t17-;/m0./s1 |
Clé InChI |
LBFARVNDABEYOE-LMOVPXPDSA-N |
SMILES |
O=C(OCC(NC(C1=CC=CC=C1)C2=CC=CC=C2)=O)[C@H]3NCCC3.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Pyroglutamylglutamine diketopiperazine; Pglu-glu dkm; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)


![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)


![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)